9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications
Binding Affinity and Modes at Adenosine Receptors
A study investigated the binding affinity and modes of pyrimido- and tetrahydropyrazino purinediones at human and rat adenosine receptors (ARs). These compounds, including variants of the mentioned chemical structure, were evaluated for their AR affinities, highlighting the structure-activity relationships and potential selectivity over different AR subtypes. Docking experiments provided insights into their expected binding modes, suggesting small but significant structural variations that might influence binding affinities at specific subtypes and across species (Szymańska et al., 2016).
Anticancer Activity
Research on purine-diones and pyridopyrimidine-diones, which are structurally related to the given chemical compound, demonstrated significant anticancer activity. These compounds were tested against human breast cancer cell lines, showing good to excellent inhibition, indicative of their potential as therapeutic agents in cancer treatment (Hayallah, 2017).
Multi-Target Drug Potential for Neurodegenerative Diseases
A study prepared a library of tetrahydropyrimido purinediones with various substituents, evaluated for their interaction with adenosine receptor subtypes and monoamine oxidases (MAO). The aim was to explore these compounds' potential as multi-target drugs for treating neurodegenerative diseases like Parkinson's and Alzheimer's. Some compounds showed promising activity as potent MAO-B inhibitors and dual A1/A2A adenosine receptor antagonists, suggesting their applicability in neurodegenerative disease treatment (Koch et al., 2013).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of acridinedione derivatives provide foundational knowledge for understanding the structural aspects of such compounds. These insights are crucial for the rational design of derivatives with enhanced biological activity, which can be applied in various therapeutic areas (Kour et al., 2014).
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-8-2-7-19(14(20)16-12)9-3-5-10(21)6-4-9/h3-6,21H,2,7-8H2,1H3,(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDXRUTSUWUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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